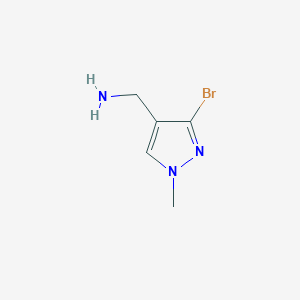
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid is a compound with the molecular formula C8H14O2S2. . This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid typically involves the formation of the dithiolane ring followed by the attachment of the pentanoic acid chain. One common method involves the reaction of 5-methyl-1,2-dithiolane-3-thione with a suitable pentanoic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Sodium borohydride, dithiothreitol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as an antioxidant.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes, neurodegenerative disorders, and liver diseases.
Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid involves its ability to act as an antioxidant. It can neutralize free radicals and reduce oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and proteins involved in redox reactions. It also participates in the regeneration of other antioxidants, such as glutathione .
Comparación Con Compuestos Similares
Similar Compounds
Lipoic acid: A naturally occurring compound with similar antioxidant properties.
Dithiolane derivatives: Compounds with similar ring structures but different side chains.
Thioctic acid: Another name for lipoic acid, often used interchangeably.
Uniqueness
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid is unique due to its specific structure, which includes a methyl group on the dithiolane ring. This structural feature may influence its reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H16O2S2 |
|---|---|
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
5-(5-methyldithiolan-3-yl)pentanoic acid |
InChI |
InChI=1S/C9H16O2S2/c1-7-6-8(13-12-7)4-2-3-5-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
Clave InChI |
UJNIQUMGAWSINP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(SS1)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



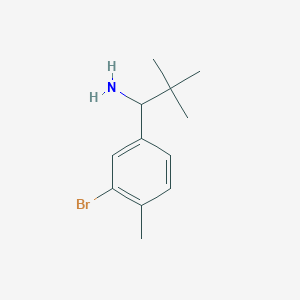

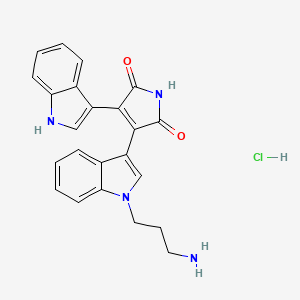
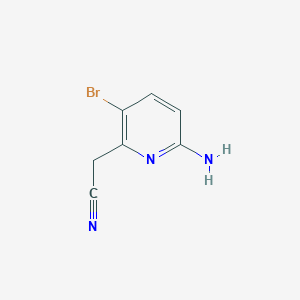
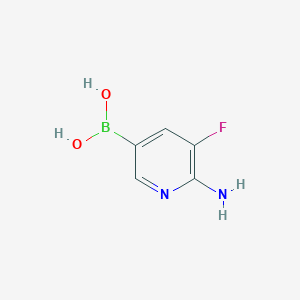
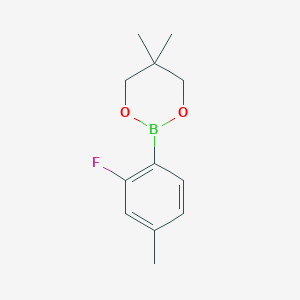
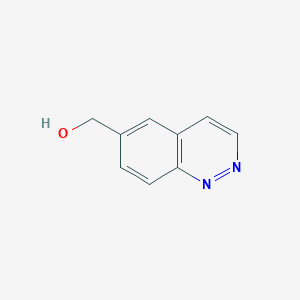
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)
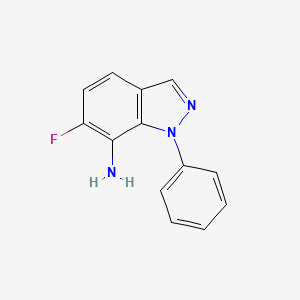

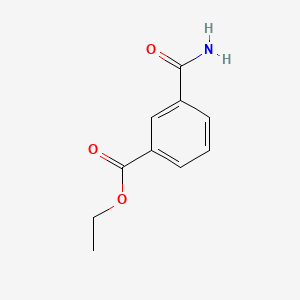
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
